N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE

Description

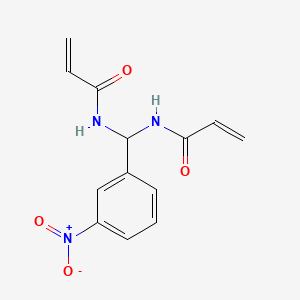

N-((Acryloylamino)(3-nitrophenyl)methyl)acrylamide is a bifunctional acrylamide derivative characterized by a 3-nitrophenyl group attached via a methyl bridge to an acryloylamino moiety. This structure confers unique electronic and steric properties, making it valuable in polymer chemistry, organic synthesis, and biomedical research. The nitro group at the 3-position acts as a strong electron-withdrawing substituent, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

N-[(3-nitrophenyl)-(prop-2-enoylamino)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-3-11(17)14-13(15-12(18)4-2)9-6-5-7-10(8-9)16(19)20/h3-8,13H,1-2H2,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHDBJCXXGQODI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303061-64-5 | |

| Record name | N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE typically involves the reaction of acryloyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with acrylamide to yield the final product . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The acrylamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of substituted acrylamide derivatives.

Scientific Research Applications

N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The acrylamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Solubility

The nitro group distinguishes this compound from analogs with halogen, methyl, or hydroxyl substituents. Key comparisons include:

Table 1: Substituent Effects on Key Properties

| Compound Name | Substituents | Solubility | Reactivity Insights | Biological Activity | References |

|---|---|---|---|---|---|

| N-((Acryloylamino)(3-nitrophenyl)methyl)acrylamide | 3-nitrophenyl, acryloylamino-methyl | Low | High electrophilicity due to nitro group | Antiproliferative (potential) | |

| N-methyl-3-(3-nitrophenyl)acrylamide | 3-nitrophenyl, N-methyl | Moderate | Enhanced stability; reactive acrylamide core | Antiproliferative (HeLa cells) | |

| N-(3-bromo-4-fluorophenyl)acrylamide | 3-bromo-4-fluorophenyl | Low | Halogen substituents enable SNAr reactions | Not reported | |

| N-[Tris(hydroxymethyl)methyl]acrylamide | Tris(hydroxymethyl) | High | High cross-linking efficiency in hydrogels | Biomedical applications | |

| (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide | Dimethylamino, N-methyl | Moderate | Electron-donating groups enhance charge transfer | Medicinal chemistry applications |

- Nitro vs. Halogen/Methyl Groups : The nitro group’s electron-withdrawing nature increases electrophilicity, favoring Michael addition and polymerization reactions compared to halogen or methyl analogs .

- Hydrophilicity : Compounds with hydroxyl or tris(hydroxymethyl) groups (e.g., N-[Tris(hydroxymethyl)methyl]acrylamide) exhibit significantly higher water solubility than nitro-substituted derivatives .

Structural and Crystallographic Insights

- Hydrogen Bonding: The nitro group in this compound influences crystal packing via N–H⋯O hydrogen bonds, similar to 2-chloro-N-(3-nitrophenyl)acetamide .

- Conformational Flexibility : Unlike N-methyl derivatives, the absence of a methyl group on the nitrogen in the target compound may increase conformational flexibility, affecting binding to biological targets .

Biological Activity

N-((Acryloylamino)(3-nitrophenyl)methyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and polymer science. This article reviews the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

The compound features an acryloyl group, which is known for its ability to participate in polymerization reactions, and a 3-nitrophenyl moiety that may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological macromolecules. This property allows it to act as:

- Crosslinking Agent : It can crosslink proteins and other biomolecules, potentially altering their function and stability.

- Michael Acceptor : The acrylamide group can undergo Michael addition reactions with nucleophiles, leading to the formation of stable adducts that may modulate biological pathways.

Biological Activity Overview

-

Anticancer Potential :

- Preliminary studies suggest that compounds with acrylamide structures can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through DNA damage or disruption of cellular signaling pathways.

-

Antimicrobial Properties :

- Some derivatives of acrylamide have shown antimicrobial activity, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

-

Polymer Formation :

- This compound can be utilized in the synthesis of hydrogels and other polymeric materials that have applications in drug delivery systems due to their biocompatibility and controlled release properties.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 50 µM across different cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent apoptosis.

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 20 µg/mL.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3-Nitrophenyl)acrylamide | Structure | Anticancer, Antimicrobial |

| N-(4-Fluorophenyl)acrylamide | Similar structure | Enhanced stability, Anticancer |

| N-(4-Methoxyphenyl)acrylamide | Similar structure | Moderate cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.